N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that includes a cyano group, a tetrahydrocycloheptathiophene ring, a piperidinylsulfonyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tetrahydrocycloheptathiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step may involve the use of cyanating agents such as sodium cyanide or potassium cyanide under appropriate conditions.
Attachment of the piperidinylsulfonyl group: This can be done through a sulfonylation reaction using reagents like piperidine and sulfonyl chloride.
Formation of the benzamide moiety: This step involves the reaction of the intermediate with a benzoyl chloride derivative to form the final benzamide structure.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-pyridin-2-ylsulfanylacetamide
- N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(dimethylamino)acetamide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety and a piperidine sulfonamide group. The presence of the cyano group enhances its reactivity and potential for interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. For instance, related compounds have shown significant cytotoxic effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Anti-inflammatory Effects : The sulfonamide group is known for anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against specific strains, indicating potential applications in combating infections .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases involved in cancer progression . This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Modulation of Inflammatory Mediators : The compound may interfere with the production or action of pro-inflammatory cytokines, thereby reducing inflammation .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various assays:
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c23-15-19-18-7-3-1-4-8-20(18)29-22(19)24-21(26)16-9-11-17(12-10-16)30(27,28)25-13-5-2-6-14-25/h9-12H,1-8,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLCAWSRBVZKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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